2,3-Dihydroxy-6-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-6-methyl-L-tyrosine is an organic compound that belongs to the class of amino acids It is a derivative of L-tyrosine, characterized by the presence of two hydroxyl groups and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-6-methyl-L-tyrosine typically involves the hydroxylation of L-tyrosine. One common method includes the use of enzymatic catalysis, where specific enzymes such as tyrosine hydroxylase facilitate the addition of hydroxyl groups to the aromatic ring of L-tyrosine . Another approach involves chemical synthesis using reagents like hydrogen peroxide and iron catalysts to achieve hydroxylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes, including microbial fermentation. In these processes, genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-6-methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in biochemical pathways.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated products.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydroxy-6-methyl-L-tyrosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-6-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of catecholamines, which are crucial neurotransmitters . The compound also influences various signaling pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
L-tyrosine: The parent compound, lacking the additional hydroxyl and methyl groups.
3,4-Dihydroxyphenylalanine (L-DOPA): Another hydroxylated derivative of L-tyrosine, used in the treatment of Parkinson’s disease.
6-Methyl-L-tyrosine: A methylated derivative without the additional hydroxyl groups.
Uniqueness: 2,3-Dihydroxy-6-methyl-L-tyrosine is unique due to its specific hydroxylation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61201-48-7 |
---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3,4-trihydroxy-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5/c1-4-2-7(12)9(14)8(13)5(4)3-6(11)10(15)16/h2,6,12-14H,3,11H2,1H3,(H,15,16)/t6-/m0/s1 |
InChI Key |
XOFBKGAIMVONAD-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C[C@@H](C(=O)O)N)O)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.